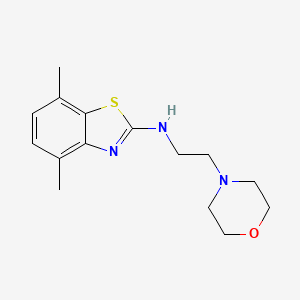

4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Descripción

Propiedades

IUPAC Name |

4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-11-3-4-12(2)14-13(11)17-15(20-14)16-5-6-18-7-9-19-10-8-18/h3-4H,5-10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFWRXUVTWKCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of the Benzothiazole Intermediate

- Starting Material: 4,7-dimethyl-1,3-benzothiazol-2-amine.

- Method: The benzothiazole core is synthesized by cyclization of appropriate substituted anilines with sulfur and other reagents under heating conditions.

Alkylation with Morpholin-4-ylethyl Moiety

- The benzothiazole amine is reacted with a suitable alkylating agent such as 2-chloroethylmorpholine or morpholin-4-ylethyl halides.

- Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalyst/Base: Triethylamine or other bases are used to facilitate nucleophilic substitution.

- Temperature: Reflux or elevated temperatures around 100–200 °C for several hours (e.g., 4 hours) to ensure complete reaction.

- Workup: After reaction completion, the mixture is cooled, and the product is precipitated by addition of water or ice, followed by filtration and drying under vacuum.

Characterization and Yield Data

The following table summarizes typical characterization data and yields for similar compounds prepared by this method, adapted from closely related morpholine-substituted benzothiazole derivatives:

| Parameter | Typical Data |

|---|---|

| Yield | 50–65% |

| Melting Point (°C) | 140–150 °C (white crystalline solid) |

| FT-IR (ATR) Peaks (cm⁻¹) | 1240, 1443, 1706, 2961, 3064, 3214 |

| ^1H-NMR (DMSO, 300 MHz) | δ 12.0 (s, NH), 2.3–3.7 (m, CH2 morpholine), 7.3–8.0 (m, aromatic H) |

| ^13C-NMR (DMSO, 75 MHz) | δ 169.3 (C=O or C-N), 157.4, 148.4, 120.5–131.4 (aromatic carbons), 38.6–66.1 (morpholine carbons) |

| GC-MS (m/z) | Calculated: 277.09; Found: 277.02 |

Note: These data correspond to N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide, a close analog to the target compound, indicating similar preparation and characterization profiles.

Detailed Research Findings

- The synthesis involves nucleophilic substitution where the morpholine nitrogen attacks the electrophilic carbon in the alkylating agent, forming the N-(2-morpholin-4-ylethyl) linkage.

- Use of triethylamine as a base improves reaction efficiency by scavenging hydrogen halide formed during substitution.

- The reaction is typically monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods (NMR, FT-IR).

- Purification is achieved by recrystallization or washing with acetone to remove unreacted starting materials.

- The product is stable as a crystalline solid with characteristic melting points and spectral signatures.

Comparative Table of Preparation Conditions for Related Compounds

| Compound ID | Substituent on Benzothiazole | Alkylating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| OMS9 | None | Morpholine derivative | DMSO | Triethylamine | Reflux | 4 | 55 | White crystals, FT-IR and NMR |

| OMS10 | Piperazine derivative | 3-Hydroxyphenyl piperazine | DMF | Triethylamine | 200 | 4 | 64.8 | Off-white powder |

| OMS13 | Piperazine derivative | Pyridin-2-yl piperazine | DMF | Triethylamine | 200 | 4 | 87.4 | Rose gold powder |

OMS9 is the closest structural analog to the target compound, indicating similar synthetic conditions and yields.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine or morpholine moieties.

Reduction: Reduction reactions could target the benzothiazole ring or the nitrogen atoms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the benzothiazole ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. The structure of 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine suggests potential activity against various cancer cell lines due to its ability to inhibit specific kinases involved in cancer progression. For instance:

- Case Study : A study demonstrated that similar benzothiazole compounds effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of apoptotic pathways .

Antimicrobial Properties

Research has shown that compounds containing benzothiazole moieties possess antimicrobial properties. This compound could be tested for efficacy against bacteria and fungi:

- Case Study : A related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the side chains can enhance antimicrobial potency .

Neurological Applications

The morpholine group in the compound may confer neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress:

- Case Study : A derivative was found to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease .

Organic Electronics

Due to its unique electronic properties, this compound may have applications in organic semiconductors and photovoltaic devices. The electron-donating nature of the morpholine group can enhance charge transport properties:

- Research Insight : Studies on related benzothiazole derivatives have shown their effectiveness in organic light-emitting diodes (OLEDs), suggesting potential for use in electronic applications .

Polymer Chemistry

The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties:

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, benzothiazoles can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzothiazole Core

4,7-Dimethyl Substitution

- 6-Chloro-1,3-benzothiazol-2-amine (CAS: 5384-33-6): The chloro substituent increases lipophilicity, which may improve membrane permeability but reduce metabolic stability .

- 4-(4′-Nitrophenyl)-1,3-benzothiazol-2-amine : The nitro group enhances electrophilic reactivity, useful in synthetic intermediates but may confer toxicity risks .

Halogenated Analogues

Modifications to the Amine Side Chain

Morpholin-4-ylethyl Group

- Target Compound : The morpholine ethylamine side chain improves water solubility and BBB penetration, critical for CNS drug candidates .

- N-(Pyridin-4-ylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine (CAS: Unavailable): Replacing morpholine with pyridine reduces solubility but may enhance π-π stacking interactions in enzymatic pockets .

Propargylamine Derivatives

- Riluzole-Rasagiline Hybrids: Propargylamine moieties in analogues like compound 3–6 (from ) enhance monoamine oxidase-B (MAO-B) inhibition and neuroprotective effects, a feature absent in the target compound due to its morpholine group.

Physicochemical Properties

| Property | Target Compound | 6-Chloro Derivative | Propargylamine Hybrid |

|---|---|---|---|

| Molecular Weight (g/mol) | 291.42 | 232.71 | ~350–400 |

| LogP (Predicted) | 2.1 | 2.8 | 1.5–2.5 |

| Solubility (aq., mg/mL) | >10 | <5 | 5–10 |

| Metabolic Stability | High | Moderate | Variable |

Actividad Biológica

4,7-Dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS Number: 1204298-11-2) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 291.4 g/mol. The compound features a benzothiazole core, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| CAS Number | 1204298-11-2 |

| Molecular Formula | C15H21N3OS |

| Molecular Weight | 291.4 g/mol |

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated that modifications on the benzothiazole ring can enhance antibacterial and antifungal properties. For instance, derivatives with morpholine groups have shown increased effectiveness against various bacterial strains .

Anticancer Activity

Benzothiazole compounds have been investigated for their potential anticancer effects. In vitro studies have indicated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Emerging studies suggest that benzothiazoles may possess neuroprotective properties. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis in experimental models. This neuroprotection is hypothesized to result from the compound's ability to scavenge free radicals and modulate neuroinflammatory responses .

Study on Antimicrobial Activity

In a comparative study of various benzothiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone in cultures treated with this compound, suggesting its potential as an antimicrobial agent .

Evaluation of Anticancer Properties

A recent investigation evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. The study found that this compound caused significant cell death in breast cancer cells (MCF-7) at micromolar concentrations. Mechanistic studies revealed that this compound activates caspase pathways leading to apoptosis .

Q & A

Q. What are the optimized synthetic routes for 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

A common approach involves refluxing 2-aminobenzothiazole derivatives with morpholinylethylamine in the presence of a polar solvent (e.g., ethanol) and catalytic acetic acid under controlled temperatures (80–100°C) for 6–8 hours . Key variables include solvent choice (e.g., ethanol vs. DMF), stoichiometry of the morpholinylethylamine, and reaction time. For instance, extended reflux times (>10 hours) may degrade sensitive substituents, reducing purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- 1H/13C NMR : Assigns protons and carbons in the benzothiazole core, dimethyl groups (δ ~2.5 ppm for CH3), and the morpholinoethyl chain (δ ~2.4–3.7 ppm for CH2 and morpholine protons) .

- IR Spectroscopy : Confirms secondary amine (N–H stretch ~3140 cm⁻¹) and benzothiazole C=N/C–S bonds (~1621 cm⁻¹ and ~693 cm⁻¹) .

- Mass Spectrometry (FABMS) : Validates molecular weight (e.g., m/z ~305) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Begin with antimicrobial disk diffusion assays against Gram-positive/negative bacteria and fungi, given the known activity of benzothiazoles . For anticancer screening, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, monitoring IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Variation : Replace the 4,7-dimethyl groups with electron-withdrawing (e.g., -Cl, -F) or donating (-OCH3) groups to modulate electronic effects .

- Morpholine Modification : Compare morpholinoethyl with piperazinyl or thiomorpholine chains to assess flexibility and hydrogen-bonding capacity .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or tubulin, guided by similar quinazoline-morpholine hybrids .

Q. How should researchers resolve contradictions in biological data, such as variable IC50 values across cell lines?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Use hepatic microsome assays to rule out rapid degradation in certain cell media .

- Synergy Studies : Test combinatorial effects with standard chemotherapeutics (e.g., doxorubicin) to identify additive/synergistic interactions .

Q. What computational strategies validate the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., Aurora A) over 100 ns to assess conformational stability .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .

Q. How can researchers address synthetic challenges, such as low yields in the final coupling step?

- Alternative Coupling Reagents : Replace traditional acetic acid catalysis with EDCI/HOBt in DMF to enhance amide bond formation .

- Purification Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from byproducts .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH-Dependent Degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C, monitoring degradation via LC-MS over 24–72 hours .

- Photostability Testing : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .

Methodological and Theoretical Considerations

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Link studies to kinase inhibition theory (e.g., ATP-binding pocket targeting) or DNA intercalation models , leveraging structural similarities to known benzothiazole anticancer agents . Design experiments to test these hypotheses explicitly .

Q. What patent considerations arise from prior art on morpholine-containing benzothiazoles?

Conduct a prior art search focusing on USPTO and EPO databases for analogs like N-(3-chloro-4-fluorophenyl)-morpholinylquinazolin-4-amine . Novelty may hinge on the 4,7-dimethyl substitution pattern or enhanced metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.